molecular formula C16H16O3 B133823 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid CAS No. 14525-71-4

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

Cat. No. B133823
CAS RN: 14525-71-4
M. Wt: 256.3 g/mol
InChI Key: DQUQPOIETBSISQ-UHFFFAOYSA-N
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Description

The compound of interest, 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, is a chemical structure that is related to various benzoic acid derivatives. These derivatives have been extensively studied due to their potential applications in various fields, including pharmaceuticals and materials science. The methoxy group and the phenyl ring in the compound suggest that it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves spectroscopic techniques and demonstrates the complexity of synthesizing azo-benzoic acids . Another related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was synthesized through a condensation reaction, showcasing the diverse synthetic routes available for such compounds . Additionally, the synthesis of 2-hydroxy-4-methyl benzoic acid , 2-methoxy-4-(methylsulfanyl)benzoic acid , and 4-amino-2-methoxy-5-ethylthio benzoic acid further illustrate the variety of methods and conditions that can be employed to create benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. Single-crystal X-ray diffraction was used to determine the crystal structure of a 2-methoxy-benzoic acid derivative, revealing insights into bond lengths and the impact of substituents on the benzoic acid core . Density functional theory (DFT) methods were employed to optimize molecular structures and geometries, providing a theoretical understanding of the molecular conformation .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents on the phenyl ring. For example, the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes fragmentation and rearrangement under electron impact, indicating the potential for complex reaction pathways . The synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester also highlights the reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The presence of methoxy and other substituents can influence properties such as solubility, melting point, and reactivity. Spectroscopic methods, including NMR, UV-VIS, and IR, are commonly used to characterize these properties . The crystal structure analysis provides additional information on the solid-state properties of these compounds .

Scientific Research Applications

Lignin Acidolysis and Organic Synthesis

The study of lignin model compounds, including those related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, provides insights into the mechanism of β-O-4 bond cleavage during acidolysis. This research is crucial for understanding lignin's structural modification and degradation, a key step in biomass conversion and valorization processes. The study by Yokoyama (2015) highlights the significance of the γ-hydroxymethyl group in the acidolysis of lignin model compounds, revealing complex mechanisms that could inform the development of more efficient biomass conversion techniques (Yokoyama, 2015).

Anticancer and Anti-inflammatory Potential

Compounds structurally related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid have shown promising anticancer and anti-inflammatory properties. The synthesis and application of similar compounds have been explored for their potential as safer alternatives to existing drugs. A novel salicylic acid derivative, highlighting the importance of chemical modification in drug development, has been reviewed for its COX-2 specificity, toxicity profile, and potential as a new drug candidate (Tjahjono et al., 2022).

Environmental and Health Impact

Benzoic acid, a compound closely related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, is widely used as a preservative in food and feeds. Research has indicated its role in improving gut functions, which could be derived from its promotion of digestion, absorption, and barrier functions. This highlights the potential health benefits and mechanisms of action of benzoic acid and its derivatives in promoting gut health (Mao et al., 2019).

Atmospheric Reactivity and Environmental Science

The atmospheric reactivity of methoxyphenols, which are structurally related to 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, has been extensively reviewed, focusing on their gas-phase, particle-phase, and aqueous-phase reactions. This research is crucial for understanding the environmental fate of these compounds and their contribution to secondary organic aerosol formation. Such insights are vital for assessing the environmental impact of biomass burning and related activities (Liu et al., 2022).

Safety And Hazards

“2-[2-(4-Methoxyphenyl)ethyl]benzoic acid” is classified as a combustible solid . It is also classified under WGK 3, indicating a high hazard to water .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16(17)18/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUQPOIETBSISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649836
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenyl)ethyl]benzoic acid

CAS RN

14525-71-4
Record name 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 280 ml of an ethanol solution containing 20.0 g (79.3 mmol) of 3-(4-methoxybenzylidene)phthalide were added 16.6 ml (119 mmol) of triethylamine and Raney nickel (available from Kawaken Finechemical, developed nickel catalyst NTD-65, 24 ml), and the resulting mixture was stirred at 80° C. for 2.5 hours under pressure with hydrogen (10 atm).
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Three

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